N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
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Overview
Description
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a boronic acid pinacol ester and a fluorine atom, making it a valuable intermediate in various chemical reactions .
Preparation Methods
The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of reagents such as boronic acids, pinacol, and fluorinating agents under controlled temperatures and pressures .
Chemical Reactions Analysis
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, often using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: The compound is frequently used in Suzuki coupling reactions, which involve palladium catalysts and lead to the formation of carbon-carbon bonds.
Scientific Research Applications
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the fluorine atom enhances the compound’s reactivity and stability . These interactions facilitate its use in various chemical and biological processes .
Comparison with Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide can be compared with other boronic acid derivatives such as:
- 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of the benzamide group in this compound provides unique reactivity and stability, making it distinct from other boronic acid derivatives .
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-10-11-16(15(21)12-14)22-17(23)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCGXGWZQCXACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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